molecular formula C20H32B2O12 B1591068 Bis(diisopropyl-D-tartrate glycolato)diboron CAS No. 480438-21-9

Bis(diisopropyl-D-tartrate glycolato)diboron

Cat. No. B1591068
CAS RN: 480438-21-9
M. Wt: 486.1 g/mol
InChI Key: GDBJZTBFVNVAPH-VGWMRTNUSA-N
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Description

Bis(diisopropyl-D-tartrate glycolato)diboron, also known as BDTG, is an organoboron compound consisting of two diisopropyl tartrate ligands and two boron atoms. Its synthesis and applications have been extensively studied in recent years, due to its potential use in a wide range of scientific research.

Scientific Research Applications

Borylation Reactions

Borylation of Arenes : Diboron compounds, including those similar to Bis(diisopropyl-D-tartrate glycolato)diboron, have been utilized in iridium-catalyzed C–H borylations of arenes. This process allows for the functionalization of aromatic compounds, enabling the synthesis of boronate esters, which are valuable intermediates in organic synthesis and material science. The use of diolate-substituted diboron compounds, such as bis(hexylene glycolato)diboron, demonstrates the versatility and efficiency of these reagents in arene borylation under catalytic conditions (Liskey & Hartwig, 2013).

Chemistry of Diboron Compounds

Activation and Reactivity : A detailed study reports on the structures and reactivity of diboron(4) compounds, including bis(pinacolato)diboron and bis(neopentyl glycolato)diboron, among others. The research highlights how these compounds interact with N-heterocyclic carbenes (NHCs), leading to Lewis-acid/Lewis-base adducts or NHC ring-expansion products. This indicates the potential for this compound to engage in similar chemical interactions, showcasing its relevance in the synthesis of novel organic frameworks and the exploration of B-B bond activation without metal species (Eck et al., 2017).

Phase-Transfer Catalysis : The use of bifunctional catalysts with bis(diisopropylamino) structures for phase-transfer catalysis has been reported. These catalysts facilitate the transfer of charged intermediates between phases, which could be analogous to the properties this compound might exhibit in organocatalytic contexts or in facilitating borylation reactions in a phase-transfer catalysis scenario (Belding, Stoyanov, & Dudding, 2016).

properties

IUPAC Name

dipropan-2-yl (4S,5S)-2-[(4S,5S)-4,5-bis(propan-2-yloxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJZTBFVNVAPH-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]([C@H](O1)C(=O)OC(C)C)C(=O)OC(C)C)B2O[C@@H]([C@H](O2)C(=O)OC(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32B2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584138
Record name Tetrapropan-2-yl (4S,4'S,5S,5'S)-[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480438-21-9
Record name rel-4,4′,5,5′-Tetrakis(1-methylethyl) (4R,4′R,5R,5′R)-[2,2′-bi-1,3,2-dioxaborolane]-4,4′,5,5′-tetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrapropan-2-yl (4S,4'S,5S,5'S)-[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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